molecular formula C12H18O2 B2650378 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol CAS No. 365572-36-7

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol

Cat. No. B2650378
M. Wt: 194.274
InChI Key: OINFBDTYTOUBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is a chemical compound with the IUPAC name 3-(4-isopropoxyphenyl)-1-propanol . It has a CAS Number of 365572-36-7 and a molecular weight of 194.27 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is 1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Cardioselectivity of Beta-Adrenoceptor Blocking Agents In the context of beta-adrenoceptor blocking agents, compounds similar to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol were synthesized and evaluated for their cardioselective properties. The study found that the presence or absence of a 4-substituent in the aryloxy ring and the nature of that substituent significantly influenced the compound's binding affinity and cardioselectivity (Rzeszotarski et al., 1983).

Cyclisation Mechanisms Research on 3-(p-methylphenyl)propan-1-ol, a related compound, has provided insights into cyclisation mechanisms via aryl radical cation and alkoxyl radical intermediates. This study highlighted the complexity of cyclisation processes and the influence of different intermediates on product yields and regioselectivities (Goosen et al., 1993).

Synthesis and Structural Studies The synthesis of chalcone derivatives, including compounds structurally similar to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, and their characterization through crystal structures and Hirshfeld surface analysis have been conducted. These studies are crucial for understanding the molecular interactions and properties of such compounds (Salian et al., 2018).

Lipase-Mediated Kinetic Resolution The compound 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, was prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This method showcases the potential for synthesizing bioactive molecules with specific stereochemical configurations, which is essential for developing pharmaceutical agents (Shimizu et al., 1996).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFBDTYTOUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.